Methyl 4-(4-bromobenzoyl)benzoate
Description
Methyl 4-(4-bromobenzoyl)benzoate is a brominated aromatic ester with the molecular formula C₁₅H₁₁BrO₃ (molecular weight: 335.16 g/mol). It is synthesized via esterification and Friedel-Crafts acylation reactions, as demonstrated in studies targeting tubulin inhibitors and cancer chemotherapeutic agents . Key properties include:
- Melting Point: 175–177°C (ethanol recrystallization) .
- Structural Features: A central benzoate ester moiety linked to a 4-bromobenzoyl group, conferring rigidity and electron-withdrawing characteristics.
- Applications: Serves as an intermediate in synthesizing sulfamoyl biphenyl derivatives (e.g., Methyl 4-(4-sulfamoyl-1,1′-biphenyl-4′-carbonyl)benzoate) for tubulin polymerization inhibition .
Properties
CAS No. |
51310-29-3 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
methyl 4-(4-bromobenzoyl)benzoate |
InChI |
InChI=1S/C15H11BrO3/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9H,1H3 |
InChI Key |
FKNUXHITOZPQJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations
Impact of Substituents on Melting Points :
- The benzoyl group in the parent compound contributes to a higher melting point (175–177°C) compared to the benzyl analog (58–60°C), due to increased conjugation and rigidity .
- Introduction of a sulfamoyl biphenyl group raises the melting point to 283–286°C, attributed to hydrogen bonding and enhanced crystallinity .
Reactivity and Functionalization: The bromine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl derivatives . Amide-containing analogs (e.g., isobutyl 4-[(4-bromobenzoyl)amino]benzoate) exhibit altered reactivity, favoring nucleophilic substitution over electrophilic pathways .
Solubility and Bioactivity: Diethylaminomethyl-substituted derivatives (e.g., Methyl 4-((diethylamino)methyl)benzoate) show improved aqueous solubility at acidic pH due to protonation of the amine group . Sulfamoyl biphenyl derivatives demonstrate enhanced tubulin-binding activity, likely due to hydrogen bonding with the sulfonamide group .
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves activating 4-bromobenzoyl chloride derivatives with trifluoromethanesulfonic acid (TfOH) in benzene or toluene at room temperature. The twisted amide intermediate facilitates electrophilic acylation at the para position of methyl benzoate, avoiding ortho substitution due to steric hindrance. Typical conditions include:
-
Catalyst : 3.0 equivalents of TfOH
-
Solvent : Benzene (0.10 M concentration)
-
Time : 15–24 hours
Quenching with saturated sodium bicarbonate followed by dichloromethane extraction and silica gel chromatography yields the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling offers a modular route to this compound, particularly for introducing the bromobenzoyl moiety.
Suzuki-Miyaura Coupling
A patented method uses methyl 4-borono-benzoate and 4-bromobromobenzene under palladium catalysis:
-
Catalyst : Pd(dppf)Cl₂ (0.05 equiv)
-
Base : Sodium carbonate (3.0 equiv)
-
Solvent : Tetrahydrofuran (THF)/water (4:1)
-
Temperature : 110°C
This method benefits from commercial availability of boronic acids but requires inert atmosphere conditions.
Halogenation-Esterification Tandem Reactions
Sequential halogenation and esterification provide a cost-effective route, avoiding sensitive intermediates.
Bromination of Methyl 4-Benzoylbenzoate
Direct bromination of the parent ester using N-bromosuccinimide (NBS) in tetrahydrofuran/water achieves selective para-bromination:
This method avoids handling corrosive bromine gas and simplifies purification.
Esterification of 4-(4-Bromobenzoyl)benzoic Acid
Direct esterification of the pre-formed carboxylic acid is a straightforward approach.
Acid-Catalyzed Esterification
Using sulfuric acid in methanol under reflux:
Rotary evaporation followed by sodium carbonate washing and ethyl acetate extraction isolates the product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst | Temperature | Time (h) | Key Advantage |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 68–74 | TfOH | RT | 15–24 | Regioselectivity |
| Suzuki Coupling | 92 | Pd(dppf)Cl₂ | 110°C | 4 | Modularity |
| Halogenation-Esterification | 74 | NBS | 80°C | 8 | Cost-effective |
| Direct Esterification | 99 | H₂SO₄ | 60–80°C | 6–7 | High yield |
Mechanistic Insights and Optimization Strategies
Q & A
Basic: What are the established synthetic routes for Methyl 4-(4-bromobenzoyl)benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves esterification of 4-(4-bromobenzoyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling via Mitsunobu conditions. Bromination steps may precede ester formation, utilizing reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) . Optimization includes:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in bromination.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
- Temperature control : Exothermic bromination requires gradual addition of reagents to avoid side products.
Table 1 : Key synthetic parameters
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄ | 80 | 65-75 |
| Esterification | H₂SO₄, MeOH | Reflux | 85-90 |
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies ester (δ ~3.9 ppm for OCH₃) and aromatic protons (δ 7.2-8.0 ppm). ¹³C signals for carbonyl groups (C=O at ~167 ppm) confirm structure .
- FT-IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., 333.0 for C₁₅H₁₁BrO₃).
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Answer:
SC-XRD via SHELXL ( ) provides precise bond lengths/angles, confirming the ester and bromobenzoyl moieties. For example:
- C=O bond length : ~1.21 Å (typical for esters).
- Br-C bond : ~1.89 Å, consistent with aryl bromides.
Disorder in crystal packing (e.g., rotational freedom of the bromophenyl group) requires refinement with TWINABS to address diffraction overlaps .
Advanced: What mechanistic insights explain unexpected regioselectivity in its reactions (e.g., nucleophilic substitution)?
Answer:
The electron-withdrawing bromobenzoyl group directs nucleophilic attack to the para position of the benzoate via resonance stabilization. Computational studies (DFT) reveal:
- Transition state stability : Lower activation energy for para substitution due to conjugation with the carbonyl .
- Steric effects : Ortho positions are hindered by the bulky benzoyl group, favoring para selectivity .
Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?
Answer:
Discrepancies (e.g., melting points varying by 5–10°C) arise from:
- Polymorphism : Use DSC to identify crystalline forms.
- Purity : HPLC (≥99% purity) and elemental analysis (C, H, Br) validate sample quality .
Table 2 : Reported properties
| Property | Value Range | Source |
|---|---|---|
| Melting Point | 145–152°C | |
| LogP | 3.2–3.5 |
Advanced: What role does this compound play in synthesizing bioactive molecules?
Answer:
It serves as a precursor for:
- Fluorenone derivatives : Suzuki coupling with aryl boronic acids yields photoluminescent compounds .
- Drug candidates : The bromine atom enables Pd-catalyzed cross-couplings (e.g., Heck reaction) to append pharmacophores .
- Polymer additives : Ester groups enhance compatibility in polyester matrices for controlled release systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
